molecular formula C15H24N2O8S2 B14700832 Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate CAS No. 23721-23-5

Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate

Cat. No.: B14700832
CAS No.: 23721-23-5
M. Wt: 424.5 g/mol
InChI Key: JGGUNESLVOCSEG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate is an organic compound with the molecular formula C15H24N2O8S2. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and two methylsulfonyloxyethyl groups attached to a benzoate core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate typically involves the reaction of ethyl 2-amino-5-nitrobenzoate with bis(2-methylsulfonyloxyethyl)amine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow synthesis process to optimize yield and efficiency. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methylsulfonyloxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine in dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate: Similar structure but with methoxyethoxy groups instead of methylsulfonyloxyethyl groups.

    Ethyl 2-amino-5-nitrobenzoate: Precursor in the synthesis of Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate.

    Ethyl 2-amino-4,5-dimethoxybenzoate: Contains dimethoxy groups instead of methylsulfonyloxyethyl groups.

Uniqueness

This compound is unique due to the presence of two methylsulfonyloxyethyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Properties

CAS No.

23721-23-5

Molecular Formula

C15H24N2O8S2

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate

InChI

InChI=1S/C15H24N2O8S2/c1-4-23-15(18)13-11-12(5-6-14(13)16)17(7-9-24-26(2,19)20)8-10-25-27(3,21)22/h5-6,11H,4,7-10,16H2,1-3H3

InChI Key

JGGUNESLVOCSEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)N

Origin of Product

United States

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